2'-Nor Thiamine Hydrochloride Salt 2'-Nor Thiamine Hydrochloride Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC17986872
InChI: InChI=1S/C11H15N4OS.2ClH/c1-8-10(2-3-16)17-7-15(8)5-9-4-13-6-14-11(9)12;;/h4,6-7,16H,2-3,5H2,1H3,(H2,12,13,14);2*1H/q+1;;/p-1
SMILES:
Molecular Formula: C11H16Cl2N4OS
Molecular Weight: 323.2 g/mol

2'-Nor Thiamine Hydrochloride Salt

CAS No.:

Cat. No.: VC17986872

Molecular Formula: C11H16Cl2N4OS

Molecular Weight: 323.2 g/mol

* For research use only. Not for human or veterinary use.

2'-Nor Thiamine Hydrochloride Salt -

Specification

Molecular Formula C11H16Cl2N4OS
Molecular Weight 323.2 g/mol
IUPAC Name 2-[3-[(4-aminopyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride
Standard InChI InChI=1S/C11H15N4OS.2ClH/c1-8-10(2-3-16)17-7-15(8)5-9-4-13-6-14-11(9)12;;/h4,6-7,16H,2-3,5H2,1H3,(H2,12,13,14);2*1H/q+1;;/p-1
Standard InChI Key FWNAAOBWGCASMX-UHFFFAOYSA-M
Canonical SMILES CC1=C(SC=[N+]1CC2=CN=CN=C2N)CCO.Cl.[Cl-]

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound retains the core thiazole-pyrimidine structure of thiamine but lacks the 2'-methyl group on the pyrimidine moiety (Figure 1) . This modification reduces steric hindrance, potentially enhancing binding affinity to certain enzymes. Comparative analysis with thiamine hydrochloride (C₁₂H₁₇ClN₄OS·HCl, MW 337.26 g/mol) reveals a 14.02 g/mol decrease in molecular weight, attributable to the missing methyl group .

Table 1: Structural Comparison of 2'-Nor Thiamine HCl and Thiamine HCl

Property2'-Nor Thiamine HClThiamine HCl
Molecular FormulaC₁₁H₁₅N₄OS·Cl·ClHC₁₂H₁₇ClN₄OS·HCl
Molecular Weight323.24 g/mol337.26 g/mol
Pyrimidine Substitution2'-Demethylated2'-Methylated
Purity>95% (HPLC)98.5–101.5%

Synthesis Pathways

Synthesis involves selective demethylation of thiamine hydrochloride under controlled acidic conditions, followed by hydrochloride salt formation . The process requires rigorous purification via high-performance liquid chromatography (HPLC) to achieve >95% purity, as commercial batches are exclusively custom-synthesized .

Physicochemical Properties

Solubility and Stability

Degradation Kinetics:
The degradation of thiamine salts follows first-order kinetics, with activation energies (Eₐ) ranging from 70–90 kJ/mol . Although direct data for 2'-Nor Thiamine HCl are lacking, its degradation profile is expected to align with these values, given shared functional groups.

Applications in Research

Enzymatic Studies

2'-Nor Thiamine HCl serves as a probe to investigate thiamine-dependent enzymes, such as transketolase and pyruvate dehydrogenase. The demethylated structure may alter cofactor binding dynamics, providing insights into enzyme-substrate interactions .

Metabolic Pathways

Preliminary studies suggest that 2'-nor derivatives interfere with thiamine pyrophosphate (TPP) biosynthesis, offering a tool to study vitamin B₁ deficiency models .

Future Research Directions

  • Stability Profiling: Systematic studies under varying pH, temperature, and oxidative conditions are needed to establish degradation pathways.

  • Bioavailability Assessments: Comparative pharmacokinetic studies with thiamine hydrochloride could elucidate absorption differences.

  • Therapeutic Potential: Exploration of 2'-Nor Thiamine HCl in treating thiamine transporter deficiencies warrants investigation.

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